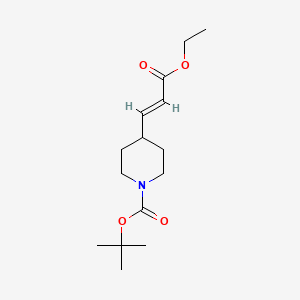

Ethyl E-N-BOC-Piperidin-4-ylacrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl E-N-BOC-Piperidin-4-ylacrylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.3633. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Question: What are the standard synthetic routes for Ethyl E-N-BOC-Piperidin-4-ylacrylate?

Answer:

The compound is synthesized via multi-step reactions. A common approach involves the alkylation of ethyl N-Boc-piperidin-4-carboxylate derivatives with acrylate precursors under basic conditions (e.g., potassium carbonate in acetonitrile). For example, fluorinated analogs are prepared by reacting 4-fluorobenzyl bromide with ethyl N-Boc-piperidine-4-carboxylate, followed by purification via column chromatography . Key parameters include solvent selection (e.g., DMF or acetonitrile), reaction temperature (typically 60–80°C), and stoichiometric control to minimize side products like over-alkylation or de-Boc byproducts.

Advanced Question: How can reaction conditions be optimized to improve stereochemical control during synthesis?

Answer:

Stereochemical outcomes depend on reaction kinetics and steric effects. For instance:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce stereoselectivity due to solvation effects.

- Catalysts : Chiral auxiliaries or organocatalysts (e.g., cinchona alkaloids) can induce enantioselectivity in asymmetric alkylation .

- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing racemization.

Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) is critical for confirming stereochemical purity .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., Boc-group protons at δ 1.2–1.5 ppm, acrylate vinyl protons at δ 5.8–6.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 275.32 for fluorinated analogs) .

- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Advanced Question: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Contradictions in bioactivity (e.g., sodium channel inhibition vs. apoptosis induction) may arise from:

- Assay variability : Standardize protocols (e.g., patch-clamp for ion channels vs. MTT assays for cytotoxicity) .

- Metabolic stability : Test compound stability in cell culture media (e.g., LC-MS to monitor degradation) .

- Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. non-fluorated piperidines) to isolate functional groups responsible for observed effects .

Statistical tools like ANOVA or dose-response curve fitting (e.g., GraphPad Prism) help quantify reproducibility .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight containers. Avoid moisture and light exposure, as the Boc group is susceptible to hydrolysis under acidic/humid conditions. Shelf life typically exceeds 12 months when stored properly .

Advanced Question: How can degradation pathways be systematically studied to improve formulation strategies?

Answer:

- Forced degradation studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, UV light, or oxidizing agents) and analyze degradation products via LC-MS/MS .

- Kinetic modeling : Determine activation energy (Ea) of degradation using Arrhenius plots to predict long-term stability .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect labile functional groups .

Basic Question: What role does the Boc-protecting group play in downstream applications?

Answer:

The tert-butoxycarbonyl (Boc) group:

- Prevents undesired reactions at the piperidine nitrogen during synthesis.

- Enables selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization .

Advanced Question: How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

- Molecular docking : Predict binding affinity to targets (e.g., sodium channels) using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on structural descriptors .

- MD simulations : Study conformational stability in biological membranes (e.g., GROMACS) .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core modifications : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups at the 4-position) .

- Bioisosteric replacement : Replace the ester group with amides or ketones to assess electronic effects.

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate structural features with activity trends .

属性

IUPAC Name |

tert-butyl 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSLGZABCJLALW-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590058 |

Source

|

| Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198895-61-3 |

Source

|

| Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。